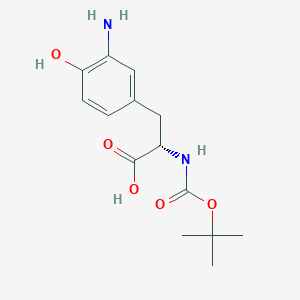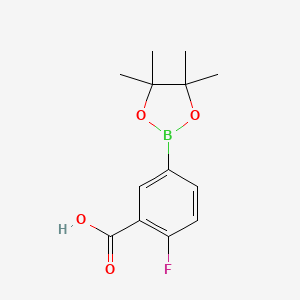
2-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯甲酸
描述
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a fluorinated aromatic carboxylic acid derivative that contains a boronic acid ester group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
科学研究应用
This compound is widely used in scientific research, particularly in the fields of:
Chemistry: : As a building block in organic synthesis, especially in cross-coupling reactions.
Biology: : In the study of enzyme inhibitors and other bioactive molecules.
Medicine: : Potential use in drug discovery and development.
Industry: : In the production of advanced materials and polymers.
作用机制
Target of Action
The primary targets of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, also known as 3-Carboxy-4-fluorophenylboronic acid pinacol ester, are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The mode of action of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its interaction with its targets through a process known as Suzuki–Miyaura coupling . This process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involve the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the kinetics of similar boronic pinacol esters are dependent on the substituents in the aromatic ring and the ph, which strongly influences the rate of the reaction .
Result of Action
It is known that similar boronic pinacol esters can be used as reagents to borylate arenes .
Action Environment
The action, efficacy, and stability of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid are influenced by environmental factors such as pH, which can considerably accelerate the reaction rate . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
准备方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Boronic Acid Ester Formation: : Starting from 2-fluorobenzoic acid, the boronic acid ester can be formed by reacting with pinacol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Cross-Coupling Reactions: : Utilizing Suzuki-Miyaura cross-coupling reactions, where the boronic acid ester is coupled with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: : The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: : The fluorine atom can be reduced under specific conditions, although this is less common.
Substitution: : The boronic acid ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Oxidation: : Esters, amides, and other carboxylic acid derivatives.
Reduction: : Fluorinated alcohols or amines.
Substitution: : Various boronic acid derivatives or substituted aromatic compounds.
相似化合物的比较
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Uniqueness
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its combination of fluorine and boronic acid ester groups on the aromatic ring, which provides distinct reactivity and utility in organic synthesis compared to its pyridine and pyrimidine counterparts.
属性
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOXOBZCGBHKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675194 | |
| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882679-10-9 | |
| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882679-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


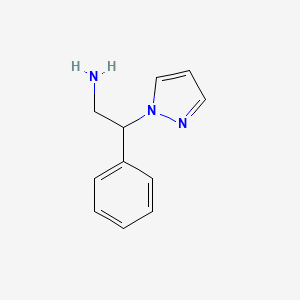
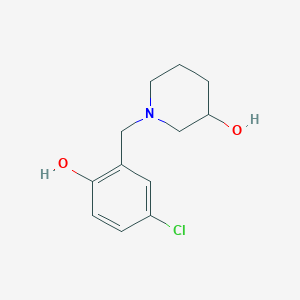
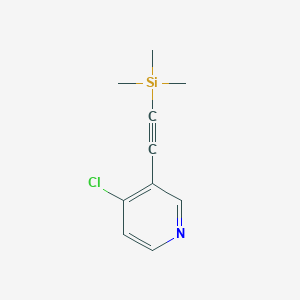
![Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1487467.png)
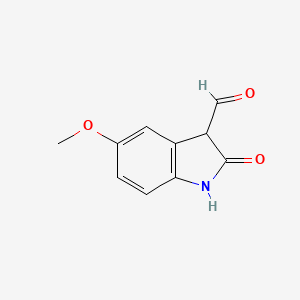
![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1487477.png)
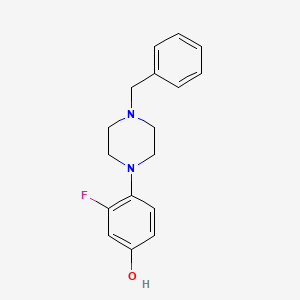
![3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1487479.png)
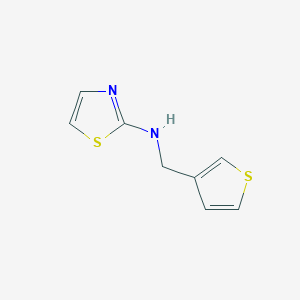
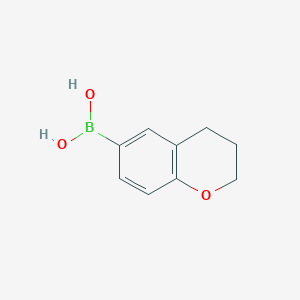
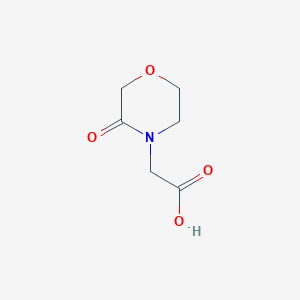
![2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B1487486.png)
